![molecular formula C6H6BrClN2OS B2496249 2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride CAS No. 2248276-81-3](/img/structure/B2496249.png)

2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

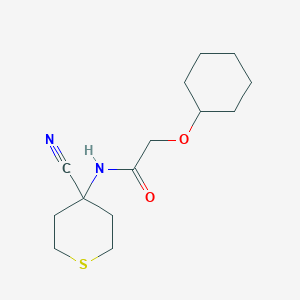

“2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as thiazolopyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique

- EN300-6497179 exhibits anticoagulant properties by inhibiting Factor Xa (FXa), a key enzyme in the coagulation cascade. It interferes with the formation of thrombin, preventing blood clot formation. Researchers explore its potential as an oral anticoagulant for conditions like atrial fibrillation and venous thromboembolism .

- As an FXa inhibitor, EN300-6497179 may be useful in preventing thrombotic events, such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Its mechanism of action targets the coagulation pathway, making it a promising candidate for thromboprophylaxis .

- Some studies investigate the role of EN300-6497179 in cancer therapy. FXa inhibitors have been explored for their potential to inhibit tumor growth and metastasis. Researchers examine whether this compound affects angiogenesis or tumor-associated thrombosis .

- The anticoagulant properties of EN300-6497179 extend beyond cardiovascular health. Researchers explore its neuroprotective effects, particularly in ischemic stroke. By preventing clot formation, it may reduce the risk of stroke and improve outcomes .

- FXa inhibitors like EN300-6497179 may influence immune responses and inflammation. Investigations focus on its impact on cytokine production, leukocyte activation, and endothelial function. Understanding these effects could lead to novel anti-inflammatory therapies .

- EN300-6497179 serves as a valuable intermediate in synthetic chemistry. Researchers use it to synthesize other compounds, including novel FXa inhibitors. Medicinal chemists explore modifications to enhance its pharmacokinetics and safety profile .

Anticoagulant and Antiplatelet Activity

Thrombosis Prevention

Cancer Research

Neuroprotection and Stroke Prevention

Inflammation and Immune Modulation

Synthetic Chemistry and Medicinal Chemistry

Propriétés

IUPAC Name |

2-bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2OS.ClH/c7-6-9-3-1-8-2-4(10)5(3)11-6;/h8H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDRVLXXFUJYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)CN1)SC(=N2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)